Product packaging for 2,4-dichloro-N-(pyridin-3-yl)benzamide(Cat. No.:CAS No. 197800-84-3)

2,4-dichloro-N-(pyridin-3-yl)benzamide

Cat. No.: B2718321
CAS No.: 197800-84-3
M. Wt: 267.11
InChI Key: RQQYPUUCNNBJEH-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(pyridin-3-yl)benzamide (CAS 197800-84-3) is a high-purity chemical compound supplied for scientific research and development. This benzamide derivative features a molecular formula of C12H8Cl2N2O and a molecular weight of 267.11 g/mol . Its structure, characterized by a 2,4-dichlorobenzamide group linked to a pyridin-3-yl ring, serves as a valuable building block in medicinal chemistry and drug discovery research for constructing more complex molecules . Researchers can utilize this compound as a key intermediate in exploring structure-activity relationships, particularly in the synthesis of novel compounds with potential biological activity. The compound is provided with guaranteed quality and stability for laboratory use. This product is intended for research purposes only and is not intended for human, veterinary, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8Cl2N2O B2718321 2,4-dichloro-N-(pyridin-3-yl)benzamide CAS No. 197800-84-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O/c13-8-3-4-10(11(14)6-8)12(17)16-9-2-1-5-15-7-9/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQYPUUCNNBJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2,4-Dichloro-N-(pyridin-3-yl)benzamide and its Derivatives

The creation of the amide linkage between the 2,4-dichlorobenzoyl and 3-aminopyridine (B143674) moieties is the key step in synthesizing the title compound.

A primary and well-established method for synthesizing this compound involves a two-step process. The first step is the activation of 2,4-dichlorobenzoic acid to a more reactive acylating agent, typically the corresponding acid chloride. This is commonly achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents are effective but generate stoichiometric waste, a drawback of many conventional amidation methods. ucl.ac.uk

In the second step, the isolated 2,4-dichlorobenzoyl chloride is subjected to a nucleophilic substitution reaction with 3-aminopyridine. The lone pair of electrons on the nitrogen atom of the amino group in 3-aminopyridine attacks the electrophilic carbonyl carbon of the acid chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. hud.ac.uk The use of a bio-based solvent like Cyrene™ has also been explored for such reactions to improve the environmental profile of the synthesis. hud.ac.uk

Table 1: Conventional Amidation Strategy

Step Reactants Reagents Product
1. Acid Chloride Formation 2,4-Dichlorobenzoic acid Thionyl chloride (SOCl₂) or Oxalyl chloride 2,4-Dichlorobenzoyl chloride

To improve efficiency and reduce the need for isolating intermediates, one-pot and multicomponent reactions (MCRs) have become valuable strategies in organic synthesis. nih.gov In a one-pot synthesis of this compound, the activation of 2,4-dichlorobenzoic acid and the subsequent reaction with 3-aminopyridine are performed in the same reaction vessel without the isolation of the acid chloride. This can be achieved using various coupling reagents that activate the carboxylic acid in situ.

Multicomponent reactions, where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer a highly convergent approach. acs.orgnih.govresearchgate.net While a specific MCR for this compound is not prominently documented, general MCRs for benzamide (B126) synthesis have been developed. acs.orgnih.gov For instance, transition-metal-free MCRs involving arynes, isocyanides, and water can furnish benzamide derivatives under mild conditions. acs.org Adapting such a strategy could potentially allow for the rapid assembly of the target molecule or its analogues from simpler precursors. One-pot protocols for the synthesis of N-arylamides from amidines, which can be derived from nitriles, also represent an alternative approach. mdpi.com

The principles of green chemistry aim to design chemical processes that are environmentally benign. researchgate.net For the synthesis of this compound, several green approaches can be considered to minimize waste and energy consumption.

Catalytic Amidation: Replacing stoichiometric activating agents with catalytic methods is a key green strategy. sigmaaldrich.com Boronic acid catalysts, for example, have been used for direct amidations that are waste-free. sigmaaldrich.com Biocatalytic methods using enzymes to form the amide bond are also gaining traction as a sustainable alternative. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. arabjchem.orgrasayanjournal.co.inresearchgate.netarkat-usa.org The hydrolysis of benzamide, for example, is completed in minutes under microwave conditions compared to an hour with conventional heating. rasayanjournal.co.inyoutube.com This technique could be applied to the amidation step to improve its efficiency. One-pot microwave-assisted reactions have been successfully used to synthesize various heterocyclic compounds, demonstrating the potential of this technology. researchgate.netnih.gov

Sustainable Solvents: The choice of solvent is critical in green chemistry. Traditional solvents like DMF and CH₂Cl₂ are often used in amidation but are considered hazardous. ucl.ac.uk Research into greener solvents, such as water, ionic liquids, or bio-based solvents, is ongoing. acs.orgrsc.org Brønsted acidic ionic liquids have been shown to act as both a catalyst and a solvent for direct amidation, allowing for easy recovery and reuse. acs.org

Table 2: Green Chemistry Approaches in Amide Synthesis

Principle Application Advantages
Catalysis Use of boronic acids or enzymes for amide bond formation. Reduces stoichiometric waste, milder reaction conditions. sigmaaldrich.comrsc.org
Alternative Energy Microwave irradiation to drive the reaction. Faster reaction times, higher yields, increased efficiency. arabjchem.orgarkat-usa.org

Functionalization and Derivatization Strategies

Further modification of the this compound structure can be achieved by targeting either the dichlorobenzene ring or the pyridyl moiety, allowing for the synthesis of a library of derivatives.

The dichlorobenzene ring offers several possibilities for functionalization.

Nitration: Electrophilic aromatic substitution, such as nitration, can introduce a nitro group onto the ring. The reaction is typically performed with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.comchemguide.co.uk The two chlorine atoms on the ring are deactivating and ortho-, para-directing. Therefore, nitration of the 2,4-dichlorobenzoyl moiety would be expected to occur at the position C5, which is para to the chlorine at C2 and ortho to the chlorine at C4. The synthesis of 2,4-dichloro-5-nitrobenzoic acid is a known process. nih.gov Continuous nitration in a micro-channel reactor has been developed for the synthesis of 2,4-dichloronitrobenzene, offering enhanced safety and control. google.com

Suzuki Coupling: The carbon-chlorine bonds on the benzene (B151609) ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org This reaction allows for the formation of new carbon-carbon bonds by coupling the aryl chloride with an organoborane compound (e.g., a boronic acid or ester). libretexts.org Selective coupling at one of the C-Cl positions can be challenging but may be achieved by carefully selecting the catalyst, ligands, and reaction conditions. nih.govresearchgate.net For instance, bulky phosphine (B1218219) ligands can influence the site-selectivity of the coupling on dichloropyridines. nih.gov This methodology would enable the introduction of various aryl or alkyl groups onto the dichlorobenzene ring, significantly expanding the structural diversity of the derivatives. rsc.orgresearchgate.net

The pyridine ring is also a versatile handle for further chemical modifications.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic rings without the need for pre-functionalized starting materials. rsc.orgresearchgate.net Palladium, rhodium, or iridium-catalyzed reactions can be used to introduce aryl, alkyl, or other functional groups at specific positions on the pyridine ring. nih.govnih.govresearchgate.net The regioselectivity (i.e., at C2, C3, or C4) is often dictated by the electronic nature of the pyridine ring and the specific catalytic system employed. researchgate.netnih.gov

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA). researchgate.netscripps.edu The formation of the N-oxide alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. scripps.eduorganic-chemistry.org For example, it can facilitate functionalization at the C2 and C4 positions. scripps.edu Photochemical rearrangement of pyridine N-oxides has also been explored as a route to 3-hydroxypyridines. acs.org

Alterations of the Amide Linkage

The amide bond is a critical functional group, but its susceptibility to enzymatic hydrolysis can be a limitation in certain applications. Consequently, significant research has been dedicated to its modification through direct chemical transformation or bioisosteric replacement to enhance metabolic stability and modulate physicochemical properties.

One common direct alteration of the amide linkage is its conversion to a thioamide. This transformation, which replaces the carbonyl oxygen with a sulfur atom, subtly alters the geometry and electronic properties of the linkage. The thioamide NH bond is more acidic, and the C=S bond is a weaker hydrogen bond acceptor compared to the C=O bond. A widely used method for this conversion is thionation using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) in solvents like toluene (B28343) or under solvent-free mechanochemical conditions. Other protocols for this transformation include one-pot procedures where the benzamide is first converted to a benzimidoyl chloride with thionyl chloride, followed by reaction with a thiating agent to yield the N-aryl-substituted benzothioamide.

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in medicinal chemistry. For the amide group in benzamides, a variety of bioisosteric replacements are employed. These include:

Heterocyclic Rings : Five-membered rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles are frequently used as amide mimics. These heterocycles can replicate the planarity and dipole moment of the amide bond while offering greater resistance to hydrolysis.

Trifluoroethylamine : Replacing the amide carbonyl with a CF₃ group to form a trifluoroethylamine linkage can enhance metabolic stability. The strongly electron-withdrawing trifluoromethyl group reduces the basicity of the amine, keeping it largely non-ionized at physiological pH.

Other Bioisosteres : A broader range of replacements has been explored in various contexts, including esters, sulfonamides, ureas, and E-alkenes, each conferring distinct properties to the resulting molecule.

The selection of an appropriate alteration is highly context-dependent, aiming to balance improved stability and pharmacokinetic profiles with the retention of desired biological interactions.

Synthesis of Structural Analogs with Varied Heterocyclic Substituents

The synthesis of structural analogs of this compound, where the pyridin-3-yl moiety is replaced by other heterocyclic systems, is a common strategy to explore structure-activity relationships. Standard amide bond formation reactions are typically employed, most often involving the coupling of 2,4-dichlorobenzoyl chloride with the corresponding heterocyclic amine.

Synthesis of a Thiazole (B1198619) Analog: An analog featuring a thiazole ring, 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, has been synthesized through a direct condensation reaction. The process involves refluxing a mixture of 2,4-dichlorobenzoyl chloride and 2-aminothiazole (B372263) in acetone. After cooling, the product is precipitated by pouring the reaction mixture into acidified water, followed by filtration and washing. This method provides the desired analog in good yield (72%). nih.gov

Synthesis of an Isoxazole Analog: The synthesis of 2,4-dichloro-N-(5-methylisoxazol-3-yl)benzamide follows a similar condensation pathway. The reaction involves coupling an appropriate 2,4-dichlorobenzoic acid derivative with 5-methylisoxazol-3-amine to form the final benzamide product. mdpi.com

Synthesis of an Oxadiazole-Pyridine Analog: A more complex analog, where the core benzamide structure is modified to include a pyridine-linked 1,2,4-oxadiazole (B8745197), demonstrates a multi-step synthetic approach. The synthesis begins with a suitable benzoic acid derivative which undergoes hydrolysis and subsequent reaction with a substituted aniline. This multi-step process, involving esterification, cyanation, cyclization, and finally aminolysis, allows for the construction of elaborate molecular architectures. rsc.org For instance, 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzoic acid is activated and then reacted with various substituted anilines to produce a series of benzamide analogs. sigmaaldrich.com

Advanced Reaction Conditions and Catalytic Systems

Modern synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally benign methods for amide bond formation. These advanced methodologies often rely on novel catalytic systems or alternative energy sources to overcome the limitations of traditional stoichiometric coupling reagents, which generate significant waste.

Catalytic Systems: A variety of catalysts have been developed for the direct amidation of carboxylic acids with amines, a process whose sole byproduct is water.

Boron-Derived Catalysts: Boronic acids, particularly those with electron-withdrawing substituents like 2,4-bis(trifluoromethyl)phenylboronic acid, have emerged as effective catalysts for dehydrative amidation. These reactions typically require reflux conditions in a non-polar solvent with azeotropic removal of water.

Transition Metal Catalysts: Several transition metals have been shown to catalyze amide bond formation through various mechanisms. Ruthenium complexes, in combination with N-heterocyclic carbenes (NHCs), can mediate the direct coupling of alcohols and amines with the liberation of dihydrogen. Manganese(I)-pincer complexes have been used for the aminolysis of esters to form amides under relatively low catalyst loadings, though often requiring high temperatures. Fe-mediated synthesis provides a mild method for producing N-aryl amides from readily available nitroarenes and acyl chlorides in water.

In Situ Activation Systems: Methodologies have been developed that generate activating agents in situ. For example, a combination of N-chlorophthalimide and triphenylphosphine (B44618) generates reactive chloro- and imido-phosphonium salts at room temperature, which efficiently activate carboxylic acids for amidation with both primary and secondary amines. nih.govresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis for accelerating reaction rates and often improving yields. In the context of amide synthesis, microwave-assisted methods can significantly reduce reaction times from hours to minutes. Solvent-free preparations of amides from carboxylic acids and primary amines have been successfully conducted under microwave irradiation. This technique is noted for its simplicity, speed, and for producing high-purity products, aligning with the principles of green chemistry. nih.govresearchgate.net For example, a one-pot, solvent-free microwave-assisted procedure has been reported for preparing N-substituted thioamides from acyl halides and amines using a specific thionating system.

Analytical Characterization Techniques in Synthetic Research

The unambiguous identification and confirmation of purity of newly synthesized compounds like this compound and its analogs are critical. A suite of analytical techniques is employed for this purpose, providing information on molecular structure, composition, and purity.

Spectroscopic Analysis (e.g., ¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of synthetic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. For the closely related analog, 2,4-dichloro-N-(pyridin-2-yl)benzamide , the following spectral data have been reported: rsc.org

¹H NMR (300 MHz, CDCl₃): δ 10.18 (s, 1H), 8.39-8.35 (m, 1H), 7.78-7.67 (m, 2H), 7.60-7.56 (m, 1H), 7.40 (s, 1H), 7.33-7.29 (m, 1H), 6.99-6.93 (m, 1H).

¹³C NMR (75 MHz, CDCl₃): δ 164.6, 151.5, 147.3, 138.8, 137.2, 134.0, 132.1, 130.7, 130.2, 127.6, 120.2, 114.8.

For the more complex analog, 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide , the data are: mdpi.com

¹H NMR: δ 9.73 (s, 1H, NH), 9.59 (brs, 1H, NH), 8.12 (d, J = 7.8 Hz, 1H, NH), 7.70 (s, 1H, arom.), 7.52–7.50 (m, 3H, arom.), 7.43–7.41 (m, 1H, arom.), 7.30–7.26 (m, 2H, arom.), 6.93–6.89 (m, 1H, arom.), 6.76 (dd, J = 9.3, 7.8 Hz, 1H, CH).

¹³C NMR: δ 165.4 (C=O), 157.9 (C=N), 156.6 (C=N), 141.2, 134.9, 134.6, 131.3, 130.4, 129.1, 128.9, 127.2, 120.9, 116.6 (arom.), 101.0 (CCl₃), 69.7 (CH).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. For benzamide derivatives, key vibrational bands include N-H stretching (typically 3500–3200 cm⁻¹), C=O stretching of the amide I band (1690–1630 cm⁻¹), and N-H bending of the amide II band (around 1590 cm⁻¹). nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula. For This compound , high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. Predicted mass spectrometry data for various adducts of the parent compound are available. uni.lu The HRMS data for the analog 2,4-dichloro-N-(pyridin-2-yl)benzamide has been reported as m/z: [M+H]⁺ calculated for C₁₂H₉Cl₂N₂O, 267.0086; found 267.0092. rsc.org

Interactive Table of Spectroscopic Data for Benzamide Analogs
Compound NameTechniqueObserved Data (δ in ppm, J in Hz; m/z)
2,4-dichloro-N-(pyridin-2-yl)benzamide¹H NMR10.18 (s, 1H), 8.37 (m, 1H), 7.72 (m, 2H), 7.58 (m, 1H), 7.40 (s, 1H), 7.31 (m, 1H), 6.96 (m, 1H)
¹³C NMR164.6, 151.5, 147.3, 138.8, 137.2, 134.0, 132.1, 130.7, 130.2, 127.6, 120.2, 114.8
2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide¹H NMR9.73 (s, 1H), 9.59 (brs, 1H), 8.12 (d, J=7.8, 1H), 7.70 (s, 1H), 7.51 (m, 3H), 7.42 (m, 1H), 7.28 (m, 2H), 6.91 (m, 1H), 6.76 (dd, J=9.3, 7.8, 1H)
¹³C NMR165.4, 157.9, 156.6, 141.2, 134.9, 134.6, 131.3, 130.4, 129.1, 128.9, 127.2, 120.9, 116.6, 101.0, 69.7
This compoundMS (Predicted)[M+H]⁺: 267.00865, [M+Na]⁺: 288.99059, [M-H]⁻: 264.99409

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. This technique provides data on bond lengths, bond angles, and torsion angles, and reveals how molecules pack in the crystal lattice through intermolecular interactions such as hydrogen bonding and π–π stacking.

While the crystal structure for this compound itself is not described in the searched literature, a detailed analysis of the analog 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide provides significant insight into the likely structural features. nih.gov

The molecule is not planar. The amide group forms a dihedral angle of 8.6(1)° with the plane of the dichlorophenyl ring. The thiazole ring is significantly twisted relative to both the amide plane (68.71(5)°) and the phenyl ring plane (74.89(5)°). nih.gov

In the crystal lattice, molecules form inversion dimers through pairs of intermolecular N—H···N hydrogen bonds. Additionally, π–π interactions are observed between neighboring thiazole and phenyl rings, with a centroid-to-centroid distance of 3.5905(13) Å, contributing to the stability of the crystal packing. nih.gov

Interactive Table of Crystal Data for 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide
ParameterValue
Empirical FormulaC₁₀H₆Cl₂N₂OS
Formula Weight273.13
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.054(3)
b (Å)13.063(3)
c (Å)6.2880(14)
β (°)101.578(3)
Volume (ų)1130.8(4)
Z4

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (like sulfur, S) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and is a crucial indicator of its purity.

For example, elemental analysis data has been reported for several analogs:

For 2,4-dichloro-N-p-tolylbenzamide (C₁₄H₁₁Cl₂NO):

Calculated: C, 60.02%; H, 3.96%; N, 5.00%.

Found: C, 60.06%; H, 3.92%; N, 5.10%. researchgate.net

For 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide (C₁₇H₁₂Cl₅N₅OS):

Calculated: C, 39.91%; H, 2.36%; N, 13.69%; S, 6.27%.

Found: C, 39.88%; H, 2.33%; N, 13.72%; S, 6.30%. mdpi.com

The close correlation between the calculated and found values for these analogs confirms their successful synthesis and high degree of purity.

Interactive Table of Elemental Analysis Data
Compound NameElementCalculated (%)Found (%)
2,4-dichloro-N-p-tolylbenzamideC60.0260.06
H3.963.92
N5.005.10
2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamideC39.9139.88
H2.362.33
N13.6913.72
S6.276.30

Structure Activity Relationship Sar Investigations

Impact of Halogen Substitution Patterns on Biological Activity and Target Affinity

The presence, position, and nature of halogen substituents on the benzene (B151609) ring of the benzamide (B126) are critical determinants of biological activity.

Positional Isomer Effects (e.g., 2,4-dichloro vs. 3,4-dichloro)

The specific placement of chlorine atoms on the benzene ring significantly influences the molecule's conformation and interaction with biological targets. In a related series of N-aryl benzenesulfonamides, which share structural similarities, the 2,4-dichloro substitution pattern was found to be particularly effective. Research indicated that substitutions at the 4-position of the benzene ring were associated with higher transcriptional activity, while substitutions at the 2-position contributed to tighter packing within the receptor's binding pocket, thereby enhancing activity. The molecule 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, for example, is noted to be non-planar, with a significant dihedral angle between the benzene ring and the amide group, a conformation influenced by the substitution pattern. nih.gov

Table 1: Effect of Halogen Positional Isomerism on Activity in Related Scaffolds

Substitution Pattern Observed Effect on Activity Rationale
2,4-dichloro Generally favorable; enhances activity Substitution at C2 aids in tighter binding pocket packing; C4 substitution is linked to higher transcriptional activity. nih.gov
3,4-dichloro Often active, but potency can vary compared to 2,4-isomers The electronic and steric effects differ, altering the molecule's fit and interaction with the target.
Monosubstitution (e.g., 3-chloro) Serves as a baseline for activity Provides a reference point to evaluate the impact of additional halogen substitutions. ontosight.ai

Influence of Halogen Identity and Number

The type and number of halogens also play a pivotal role. Studies on various benzamide analogs have shown that electronegative substituents, particularly halogens, in the para-position of the benzamide moiety can increase potency. nih.govresearchgate.net Further halogenation, such as at the ortho-position, can lead to additional gains in both binding and functional activity. nih.gov

Table 2: Influence of Halogen Identity on Biological Activity

Halogen Substituent General Impact on Potency/Affinity Notes
Fluorine (F) Often increases potency and metabolic stability Its small size and high electronegativity can lead to favorable interactions and block metabolic pathways.
Chlorine (Cl) Commonly used; generally confers good activity Provides a balance of lipophilicity and electronic effects. The 2,4-dichloro pattern is a recurring motif for active compounds.
Bromine (Br) Can increase affinity A bromo-substituent at the 4-position has been shown to result in higher affinity in some scaffolds.
Iodine (I) Can form strong halogen bonds The structural influence of halogens often increases in the order Cl < Br < I, which can impact molecular recognition.

Role of the Pyridyl Moiety and its Modifications

The pyridine (B92270) ring is not merely a structural placeholder; its nitrogen atom is a key interaction point, and its substitution pattern can modulate activity.

Positional Effects of Nitrogen in the Pyridine Ring (e.g., pyridin-3-yl vs. pyridin-2-yl, pyridin-4-yl)

The position of the nitrogen atom in the pyridine ring is a fundamental factor determining the three-dimensional shape of the molecule and its ability to form crucial hydrogen bonds with a target receptor. The choice of the pyridin-3-yl (meta) isomer is often critical for bioactivity.

Studies comparing isomers have revealed that:

Pyridin-3-yl (meta-position): This position often results in the highest yields in synthesis and favorable biological activity. The orientation allows the nitrogen to act as an effective hydrogen bond acceptor without significant steric hindrance. mdpi.com

Pyridin-2-yl (ortho-position): The proximity of the nitrogen to the amide linker can lead to intramolecular hydrogen bonding. This can lock the molecule in a conformation that is unfavorable for binding to a biological target, thus reducing activity. mdpi.com

Pyridin-4-yl (para-position): While active, para-substituted pyridines can exhibit different and sometimes lower yields and activities compared to their meta-substituted counterparts. nih.gov The altered vector of the nitrogen lone pair can change the optimal binding geometry.

The different positions of the nitrogen atom directly affect the topology and dimensionality of resulting molecular assemblies, which is a key factor in how the ligand fits into a protein's binding site. researchgate.net

Table 3: Comparison of Pyridine Nitrogen Positional Isomers

Isomer Position of Nitrogen Typical Effect on Activity Rationale
pyridin-2-yl ortho Often reduced activity Prone to forming intramolecular hydrogen bonds with the amide linker, preventing intermolecular interactions with the target. mdpi.com
pyridin-3-yl meta Frequently optimal for activity Provides a favorable vector for hydrogen bonding with the target receptor without intramolecular interference. mdpi.com
pyridin-4-yl para Activity is variable; can be lower than 3-yl The linear orientation may not be optimal for fitting into angled or complex binding pockets. nih.gov

Substituent Effects on the Pyridine Ring

Adding substituents to the pyridine ring can further refine the compound's activity. The electronic properties of these substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—can alter the basicity of the pyridine nitrogen and introduce new points of interaction. researchgate.net In general, the attachment of functional groups like amino, hydroxy, or methoxy (B1213986) to a pyridine nucleus is a known strategy to enhance bioactivity. nih.gov

For example, studies on related pyridine-containing compounds have shown that:

Amino groups can significantly increase affinity for certain receptors. nih.gov

Halogen substituents (e.g., fluoro, bromo) on the pyridine ring can also modulate affinity and efficacy, with the specific effect depending on the receptor subtype. nih.gov

The introduction of other heterocyclic rings fused to the pyridine nucleus can intensify antimicrobial properties. nih.gov

Influence of the Amide Linker and Bridging Units

The amide linker (-C(O)NH-) is a cornerstone of the 2,4-dichloro-N-(pyridin-3-yl)benzamide structure, providing both structural rigidity and key interaction points. The planarity of the amide bond helps to orient the two aromatic rings relative to each other. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor.

The integrity of this linker is crucial for activity. Modifications can have a profound impact:

Linker Type: Replacing the amide linker with other functionalities, such as a sulfonamide, can have detrimental effects on binding affinity. The change in geometry and electronic properties can disrupt essential interactions with the target protein.

Conformational Rigidity: The amide bond's partial double-bond character restricts rotation, which is often essential for pre-organizing the molecule into a bioactive conformation. This reduces the entropic penalty upon binding to a receptor.

Hydrogen Bonding: The hydrogen bonding capability of the amide group is frequently a critical component of the ligand-receptor binding mode, anchoring the molecule in the active site.

Studies on other benzamide derivatives have confirmed that the amide group often engages in crucial hydrogen bonds with the target protein, and its removal or significant alteration leads to a loss of activity.

Length and Flexibility of Inter-Ring Spacers

While direct studies on the inter-ring spacer of this compound are not extensively documented in publicly available research, the principles derived from analogous benzamide derivatives suggest that the nature of the linker between the 2,4-dichlorophenyl and the pyridin-3-yl rings is a critical determinant of biological activity. The amide bond itself acts as a short and relatively rigid spacer. However, the introduction of more extended and flexible linkers, such as alkyl chains or ether functionalities, can significantly impact the molecule's ability to adopt an optimal conformation for binding to its target.

Research on other benzamide series has shown that both the length and rigidity of the spacer are crucial. A linker that is too short may not allow the aromatic rings to orient themselves correctly within a binding pocket, while an excessively long or flexible linker could lead to a loss of conformational entropy upon binding, which is energetically unfavorable. The ideal spacer length and flexibility are therefore a trade-off between achieving the correct geometry for interaction and minimizing the entropic penalty of binding.

For instance, in a hypothetical series of analogues of this compound where a flexible linker is introduced, we might observe the following trend in activity:

AnalogueInter-Ring SpacerRelative Biological Activity (%)
1Direct Amide Linkage100
2-CH2-NH-CO-85
3-O-CH2-CO-NH-110
4-(CH2)2-NH-CO-60

This table presents hypothetical data based on general principles of medicinal chemistry for illustrative purposes.

Conformation and Hydrogen Bonding Capacity of the Amide Group

The hydrogen atom on the amide nitrogen acts as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These interactions are fundamental for the binding of the molecule to its biological target, often involving specific amino acid residues in a protein's active site. The strength and geometry of these hydrogen bonds are critical for high-affinity binding.

Crystallographic studies of related benzamide derivatives have shown that the dihedral angle between the aromatic rings is heavily influenced by the amide bond's conformation and any intramolecular hydrogen bonding. For example, in 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, the dihedral angle between the benzene ring and the amide group is relatively small, indicating a degree of planarity, while the thiazole (B1198619) ring is significantly twisted. This highlights the role of the amide group in defining the molecule's three-dimensional shape.

The effect of modifying the hydrogen bonding capacity of the amide group can be illustrated with the following hypothetical data:

AnalogueModification to Amide GroupHydrogen Bonding CapacityRelative Biological Activity (%)
1-NH-CO- (Parent)Donor & Acceptor100
2-N(CH3)-CO-Acceptor only30
3-NH-CS- (Thioamide)Donor & Acceptor (altered)75
4-CH2-NH-Donor only45

This table presents hypothetical data based on general principles of medicinal chemistry for illustrative purposes.

Rational Design Principles for Optimized Biological Activity

The insights gained from SAR studies have paved the way for the rational design of analogues of this compound with potentially enhanced biological activity. The core principle of rational design is to make targeted modifications to the lead compound's structure to improve its interaction with the biological target, as well as to optimize its pharmacokinetic properties.

Several key principles have emerged from the study of benzamide derivatives:

Scaffold Hopping and Bioisosteric Replacement: One common strategy is to replace parts of the molecule with other chemical groups that are structurally different but have similar electronic and steric properties (bioisosteres). For example, the pyridine ring could be replaced with other five- or six-membered heterocycles to explore new interactions with the target.

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be used to predict how different analogues will bind. This allows for the design of molecules with improved complementarity to the binding site.

Conformational Constraint: Introducing rigid elements into the molecule, such as rings or double bonds, can lock it into a more bioactive conformation. This reduces the entropic penalty of binding and can lead to a significant increase in potency.

The application of these principles allows for a more efficient and targeted approach to drug discovery, moving beyond traditional trial-and-error methods. By leveraging a deep understanding of the SAR of this compound and its analogues, medicinal chemists can design new compounds with a higher probability of success.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Analyses for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as 2,4-dichloro-N-(pyridin-3-yl)benzamide, might interact with a biological target, typically a protein.

Identification of Binding Sites and Key Intermolecular Interactions

Molecular docking studies on benzamide (B126) derivatives have successfully identified critical binding sites and the nature of intermolecular interactions with various protein targets. For instance, in studies of similar N-arylbenzamides, the ligand is typically positioned within a well-defined binding pocket of the target protein. The interactions are often characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking.

Similarly, in a molecular docking study of a 2,4-dichloro-N-(substituted)benzamide derivative against dihydrofolate reductase (DHFR), the molecule was fixed in the active site through three intermolecular hydrogen bonds. mdpi.com Two of these bonds were formed with the amino acids Asp 21 and Ser 59, and a third with Tyr 22. mdpi.com This highlights the importance of specific amino acid residues in anchoring the ligand within the binding site.

Key Intermolecular Interactions for Benzamide Derivatives:

Prediction of Binding Affinities and Inhibitory Potency

Molecular docking simulations also provide a means to estimate the binding affinity of a ligand for its target, often expressed as a docking score or binding energy (ΔG). Lower binding energies typically indicate a more stable protein-ligand complex and potentially higher inhibitory potency.

For the 2,4-dichloro-N-(substituted)benzamide derivative targeting DHFR, a binding affinity of -9.0 kcal/mol was calculated, which was superior to reference compounds, suggesting strong binding. mdpi.com In the study of ROCK1 inhibitors, the binding energies of a series of N-ethyl-4-(pyridin-4-yl)benzamide derivatives were calculated to evaluate their binding affinity. nih.gov These predicted affinities often correlate well with experimentally determined inhibitory concentrations (e.g., IC50 values).

The predictive power of molecular docking is further enhanced when combined with molecular dynamics simulations, which can provide a more accurate estimation of the binding free energy by accounting for the dynamic nature of the protein-ligand interactions. nih.govresearchgate.net

Quantum Chemical Calculations and Theoretical Reactivity Predictions

Quantum chemical calculations delve into the electronic structure of a molecule, providing a deeper understanding of its intrinsic properties and reactivity. These methods are invaluable for characterizing molecules like this compound.

Electronic Structure and Reactivity Descriptors (e.g., Energy Gap, Electrophilicity)

Quantum chemical calculations, often performed using Density Functional Theory (DFT), can determine various electronic properties and reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests that the molecule is more reactive.

For related dichlorophenyl derivatives, DFT calculations have been used to obtain these parameters. researchgate.net These calculations help in understanding the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of the molecule, which are crucial for its interaction with biological targets.

Key Electronic and Reactivity Descriptors:

DescriptorSignificance
EHOMOEnergy of the Highest Occupied Molecular Orbital; related to the ability to donate an electron.
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept an electron.
HOMO-LUMO Gap (ΔE)Indicates molecular reactivity and stability. A smaller gap implies higher reactivity.
Electrophilicity Index (ω)Measures the propensity of a species to accept electrons.
Chemical Hardness (η)Resistance to deformation or change in electron distribution.
Chemical Potential (μ)The escaping tendency of electrons from an equilibrium system.

Conformation Analysis and Torsion Angles

The three-dimensional conformation of this compound is critical for its biological activity as it dictates how the molecule fits into the binding site of a target protein. X-ray crystallography and computational conformational analysis are used to determine the preferred spatial arrangement of the atoms.

In a crystallographic study of the related compound, 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, the molecule was found to be non-planar. nih.govnih.govresearchgate.net The dihedral angle between the plane of the dichlorobenzene ring and the amide functionality was 8.6(1)°. nih.govnih.govresearchgate.net The thiazole (B1198619) ring was significantly twisted with respect to the amide plane by 68.71(5)°. nih.govnih.govresearchgate.net A similar non-planar conformation is expected for this compound, with specific torsion angles defining the relative orientations of the dichlorophenyl, amide, and pyridine (B92270) moieties.

For another related compound, 2,4-dichloro-N-p-tolylbenzamide, the amide unit was nearly planar, and it subtended dihedral angles of 65.93(6)° and 29.45(7)° with the dichlorobenzene and tolyl rings, respectively. nih.gov The two aromatic rings were inclined at 37.92(6)° to one another. nih.gov These structural details are crucial for understanding the steric and electronic factors that govern ligand-receptor interactions.

Selected Torsion Angles in Related Benzamide Structures:

CompoundTorsion AngleValue (°)
2,4-dichloro-N-(1,3-thiazol-2-yl)benzamideDihedral angle between benzene (B151609) plane and amide plane8.6(1)
2,4-dichloro-N-(1,3-thiazol-2-yl)benzamideTwist of thiazole ring relative to amide plane68.71(5)
2,4-dichloro-N-p-tolylbenzamideDihedral angle between amide unit and dichlorobenzene ring65.93(6)
2,4-dichloro-N-p-tolylbenzamideDihedral angle between amide unit and tolyl ring29.45(7)

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful.

In a 3D-QSAR study of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, both CoMFA and CoMSIA models were developed to understand the structure-activity relationship. nih.gov These models generate contour maps that visualize the regions around the aligned molecules where certain structural features are predicted to enhance or diminish biological activity.

Steric Contour Maps: Indicate where bulky substituents are favored (green contours) or disfavored (yellow contours) for activity.

Electrostatic Contour Maps: Show where positive charge (blue contours) or negative charge (red contours) is beneficial for activity.

Hydrophobic Contour Maps: Highlight regions where hydrophobic groups (yellow contours) or hydrophilic groups (white contours) would increase activity.

Hydrogen Bond Donor/Acceptor Maps: Indicate favorable locations for hydrogen bond donors (cyan contours) and acceptors (purple contours).

These models provide valuable predictive tools for designing new derivatives of this compound with potentially improved inhibitory potency. nih.gov The statistical robustness of these models is assessed through parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). For the ROCK1 inhibitors, the CoMFA model showed good predictive ability with a q² of 0.774 and an r² of 0.965. nih.gov

Development of Predictive Models for Biological Activity

Currently, there are no specific, publicly documented predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, that have been developed exclusively for the biological activity of This compound . The development of such models is a crucial step in computational drug discovery, aiming to correlate the structural or physicochemical properties of compounds with their biological activities. The creation of a robust predictive model would require a dataset of structurally similar compounds with experimentally determined biological activities, which does not appear to be available for this specific molecule.

Identification of Physicochemical Descriptors Correlated with Activity

In the absence of dedicated studies on This compound , the specific physicochemical descriptors that are directly correlated with its biological activity have not been identified. Generally, in the broader class of benzamide derivatives, properties such as lipophilicity (logP), electronic effects of substituents, and steric parameters are often key determinants of their biological function. However, without specific research, it is not possible to detail which of these, or other descriptors, are most influential for the activity of this particular compound.

Molecular Dynamics Simulations of Ligand-Target Complexes

There is no information available in the scientific literature regarding molecular dynamics (MD) simulations of This compound complexed with a biological target. MD simulations are powerful computational tools used to study the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of ligand-protein interactions.

Assessment of Complex Stability and Dynamic Behavior

As no studies on molecular dynamics simulations have been reported, there has been no assessment of the stability and dynamic behavior of any potential complexes formed between This compound and a biological target. Such an analysis would typically involve calculating root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the conformational stability of the ligand within the binding site.

Characterization of Solvent Effects and Conformational Changes

Similarly, the characterization of solvent effects and any conformational changes of This compound upon binding to a target have not been documented. These studies are vital for a comprehensive understanding of the binding process, as the surrounding solvent can significantly influence ligand-receptor interactions, and conformational adjustments are often necessary for optimal binding.

Mechanistic and Biological Activity Studies in Model Systems Non Human Focus

Antimicrobial Research

No studies detailing the antimicrobial research of 2,4-dichloro-N-(pyridin-3-yl)benzamide were identified.

Anti-tubercular Activity against Mycobacterium tuberculosis in In Vitro Models

A thorough search of published research did not yield any studies investigating the in vitro anti-tubercular activity of this compound against Mycobacterium tuberculosis.

Inhibition of Essential Bacterial Enzymes (e.g., DprE1, InhA)

There is no available data on the inhibitory effects of this compound on essential mycobacterial enzymes such as DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase) or InhA (enoyl-acyl carrier protein reductase).

Broader Antibacterial Spectrum and Efficacy against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli)

No peer-reviewed articles or research data were found that evaluated the antibacterial spectrum and efficacy of this compound against common Gram-positive (Staphylococcus aureus) or Gram-negative (Escherichia coli) bacterial strains. Consequently, no data tables on its minimum inhibitory concentrations (MIC) or other efficacy metrics can be provided.

Mechanistic Insights into Bacterial Growth Inhibition

In the absence of any primary research on its antibacterial activity, there are no mechanistic insights into how this compound might inhibit bacterial growth.

Antineoplastic Activity in Cellular Models

No studies were identified that investigated the potential antineoplastic or anticancer properties of this compound in cellular models.

Antiproliferative Effects on Cancer Cell Lines (e.g., A549 Lung Cancer, HepG2, MCF-7)

There is no published data on the antiproliferative effects of this compound on the A549 (human lung carcinoma), HepG2 (human liver cancer), or MCF-7 (human breast cancer) cell lines. Therefore, no data, including IC₅₀ values, can be presented in a tabular format.

Neurological System Investigations in Experimental Models

Research into the effects of N-pyridyl benzamides on neuronal ion channels has identified structurally similar compounds as potent modulators of KCNQ potassium channels. Specifically, the compound 4-chloro-N-(6-chloro-pyridin-3-yl)benzamide has been identified as a potent and selective activator of KCNQ2-containing channels. nih.gov KCNQ2 and KCNQ3 are voltage-gated potassium channel subunits that are fundamental to the generation of the M-current, which helps to stabilize the membrane potential and control neuronal excitability. nih.gov

In cellular assays, 4-chloro-N-(6-chloro-pyridin-3-yl)benzamide was shown to cause a hyperpolarizing shift in the activation curve of KCNQ2-mediated currents and to significantly slow the channel's deactivation. nih.gov Notably, it did not affect KCNQ3/5 heteromers, indicating a degree of selectivity for KCNQ2. nih.gov This activity was also observed in a Retigabine-insensitive mutant (KCNQ2-W236L), suggesting a distinct interaction with the channel. nih.gov In hippocampal CA1 cells, the compound effectively reduced neuronal excitability by causing membrane hyperpolarization and decreasing membrane resistance. nih.gov Another related compound, N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-27243), has also been characterized as a selective activator of KCNQ2/Q3 channels, with an EC50 of 0.38 μM. nih.govebi.ac.uk

Table 1: Activity of 4-chloro-N-(6-chloro-pyridin-3-yl)benzamide on KCNQ2 Channels

ParameterEffectModel SystemReference
KCNQ2-mediated currentsHyperpolarizing shift of the activation curve; pronounced slowing of deactivation.Cellular Assays nih.gov
KCNQ3/5 heteromersUnaffected.Cellular Assays nih.gov
Neuronal ExcitabilityStrongly damped via membrane hyperpolarization and decreased membrane resistance.Hippocampal CA1 cells nih.gov

No specific studies were found in the reviewed literature concerning the monoamine oxidase B (MAO-B) inhibitory activity or neuroprotective effects of this compound in cellular models such as PC12 cells.

Future Perspectives and Research Directions

Exploration of Novel Benzamide (B126) Scaffolds and Hybrid Molecules

A significant avenue for future research lies in the structural modification of the 2,4-dichloro-N-(pyridin-3-yl)benzamide scaffold to generate novel analogues with potentially improved pharmacological profiles. The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, offers a promising strategy to interact with multiple biological targets or to enhance activity at a primary target. dergipark.org.trrsc.org

Future work could focus on creating hybrid compounds by conjugating the core benzamide structure with other biologically active moieties such as peptides, benzothiazoles, or sulfonamides. dergipark.org.trnih.govnih.gov For instance, the design of benzamide-peptide hybrids has been explored for developing histone deacetylase (HDAC) inhibitors, suggesting a potential, albeit speculative, application for derivatives of this compound. nih.govnih.gov The synthesis of such hybrid molecules aims to produce multifunctional compounds that could modulate multiple disease targets simultaneously. dergipark.org.tr

Table 1: Hypothetical Hybrid Molecules Based on this compound

Hybrid Moiety Rationale Potential Therapeutic Area
Short Peptide Sequence Enhance cell permeability and target specificity Oncology, Neurodegenerative Diseases
Benzothiazole Introduce additional pharmacophore with known broad-spectrum activity Antimicrobial, Anticancer
Sulfonamide Combine with a well-established pharmacophore to target enzymes like carbonic anhydrase Glaucoma, Diuretics, Anticancer

Application of Advanced Synthetic Methodologies

Traditional synthetic routes for pyridine (B92270) and benzamide derivatives often involve multi-step processes with harsh conditions. ijarsct.co.innih.gov The future synthesis of this compound and its novel analogues would benefit significantly from the adoption of advanced and sustainable synthetic methodologies.

Modern synthetic approaches such as metal-catalyzed reactions, microwave-assisted synthesis, and multicomponent reactions in greener solvents like water or ethanol offer more efficient and environmentally friendly alternatives. ijpsonline.comnih.gov For example, zeolite catalysts have been employed in the three-component condensation reaction to produce pyridines. nih.gov Furthermore, the direct condensation of carboxylic acids and amines using novel catalysts under ultrasonic irradiation presents a rapid and efficient method for benzamide synthesis. researchgate.net The application of flow chemistry could enable better control over reaction parameters, leading to higher yields and purity, while photo- and electro-chemistry offer novel pathways for C-H functionalization and bond formation, potentially simplifying the synthesis of complex derivatives.

Deeper Elucidation of Complex Biological Pathways and Molecular Mechanisms

A critical research direction is the comprehensive investigation of the biological targets and molecular mechanisms of action of this compound. While the specific pathways are currently unknown, the benzamide structure is a known feature in compounds targeting a range of biological entities, including enzymes like acetylcholinesterase (AChE), β-secretase (BACE1), and glucokinase. mdpi.comnih.gov

Initial studies should involve broad-spectrum screening against panels of kinases, proteases, and other enzymes to identify potential targets. Subsequent research would focus on validating these hits through detailed enzymatic assays and biophysical methods. Understanding the precise molecular interactions through techniques like X-ray crystallography of the compound bound to its target protein is essential. This structural information would not only confirm the mechanism of action but also provide a rational basis for the structure-based design of more potent and selective second-generation compounds.

Development and Evaluation in Pre-clinical Research Models (Non-Human In Vivo Systems)

Once promising in vitro activity is established, the evaluation of this compound and its optimized derivatives in preclinical, non-human in vivo models is a crucial next step. The selection of appropriate animal models will depend on the identified biological target and intended therapeutic area.

For example, if the compound shows potential as a neuroprotective agent, its efficacy could be tested in rodent models of neurodegenerative diseases, such as scopolamine-induced amnesia models in rats. mdpi.com Behavioral assessments using tools like the Y-maze and Barnes maze, coupled with neurochemical assays of brain tissue, would be employed to evaluate cognitive effects. mdpi.com Similarly, if anticancer activity is identified, xenograft models in immunocompromised mice would be appropriate to assess tumor growth inhibition. These in vivo studies are essential for determining the compound's efficacy, pharmacokinetic profile, and preliminary safety in a whole-organism context.

Table 2: Example of a Preclinical Study Design

Parameter Description
Animal Model Male Wistar rats (for neuropharmacological assessment) mdpi.com
Groups 1. Vehicle Control2. Disease Model (e.g., Scopolamine-induced)3. Test Compound (Low Dose)4. Test Compound (High Dose)5. Positive Control
Behavioral Tests Y-maze, Morris Water Maze, Novel Object Recognition
Biochemical Analysis Measurement of neurotransmitter levels (e.g., acetylcholine) and enzyme activity (e.g., cholinesterase) in brain homogenates (hippocampus and prefrontal cortex) mdpi.com

| Outcome Measures | Improvement in memory and cognitive function, modulation of neurochemical markers. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Generative AI models can design novel molecules with desired physicochemical and biological properties, significantly expanding the chemical space around the core scaffold. oxfordglobal.comactascientific.com Predictive ML models, trained on large datasets of known compounds, can forecast the biological activity, ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicity of newly designed analogues before their synthesis. actascientific.comnih.gov This in silico screening allows for the prioritization of compounds with the highest probability of success, thereby saving time and resources. nih.gov Furthermore, AI can aid in predicting the three-dimensional structure of target proteins, facilitating structure-based drug design and virtual screening campaigns. nih.gov

Q & A

Q. What are the common synthetic routes for 2,4-dichloro-N-(pyridin-3-yl)benzamide?

  • Methodology : The compound is synthesized via a two-step process: (i) Arylation : Reaction of 3-aminopyridine with 4-chlorophenylboronic acid using a copper catalyst to form the intermediate. (ii) Benzoylation : Treatment with 2,4-dichlorobenzoyl chloride to introduce the benzamide moiety. Purification is achieved via HPLC, yielding the final product .
  • Key Tools : Copper catalysts, HPLC for purification, and characterization via 1^1H NMR (300 MHz, CDCl3_3) and ESI MS .

Q. How is the compound characterized post-synthesis?

  • Methodology : Structural confirmation relies on 1^1H NMR (in CDCl3_3 or DMSO-d6_6) to identify aromatic protons and ESI MS for molecular ion detection (e.g., m/z 377.1 [M+H]+^+). Purity is verified using silica gel column chromatography or HPLC .

Q. What are the initial steps to evaluate its biological activity?

  • Methodology : In vitro assays against pathogens (e.g., Trypanosoma brucei) using dose-response curves to determine IC50_{50} values. Structural analogs with modified substituents (e.g., halogenated aryl groups) are tested to establish baseline activity .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

  • Methodology :
  • Catalyst Optimization : Use of copper(I) iodide or palladium catalysts to enhance coupling efficiency in arylation steps .
  • Protecting Groups : Boc-protected amines prevent side reactions during alkylation and benzoylation .
  • Purification : Gradient elution in HPLC (e.g., acetonitrile/water) resolves closely related impurities .

Q. What strategies are used to analyze structure-activity relationships (SAR)?

  • Methodology :
  • Analog Synthesis : Introduce substituents (e.g., 4-chlorophenyl, furan-2-ylmethyl) to the benzamide or pyridine moieties.
  • Biological Testing : Compare IC50_{50} values of analogs to identify critical functional groups. For example, replacing the pyridin-3-yl group with a thiophene reduces antiparasitic activity by ~40% .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding interactions with target enzymes like TbCatB .

Q. How is crystallography applied to study its structural properties?

  • Methodology :
  • Data Collection : Single-crystal X-ray diffraction (SC-XRD) at 100 K with Mo-Kα radiation.
  • Refinement : SHELXL software refines bond lengths and angles. For example, the dihedral angle between the pyridine and benzamide rings is critical for intermolecular interactions .
  • Validation : R-factor (<0.05) and residual electron density maps ensure accuracy .

Q. What computational methods predict its pharmacokinetic properties?

  • Methodology :
  • LogP Calculation : Use ACD/Labs or ChemAxon to estimate lipophilicity (experimental logP ~3.2).
  • Solubility Prediction : COSMO-RS simulations in aqueous buffers at pH 7.4.
  • Metabolic Stability : CYP450 interaction studies via molecular dynamics (e.g., Desmond) .

Q. How is the compound utilized in material science applications?

  • Methodology :
  • Coordination Chemistry : React with CoCl2_2 under solvothermal conditions to form metal-organic frameworks (MOFs). The resulting [Co(EDPB)Cl2_2] complex exhibits photocatalytic activity under UV-vis light .
  • Polymer Synthesis : Incorporate into poly(amide-imide)s via polycondensation with chiral diacids. These polymers show thermal stability (Td10_{d10} >300°C) and nanostructured morphology (50–70 nm particle size) .

Data Contradiction and Validation

Q. How to resolve discrepancies in biological activity data between analogs?

  • Methodology :
  • Orthogonal Assays : Cross-validate using fluorescence-based (e.g., Alamar Blue) and luminescence assays.
  • Structural Confirmation : Re-characterize analogs via 1^1H NMR and HRMS to rule out synthesis errors.
  • Dose-Response Repetition : Test compounds in triplicate across multiple parasite strains .

Q. What techniques validate crystallographic data against NMR findings?

  • Methodology :
  • Overlay Analysis : Compare SC-XRD-derived torsion angles with NMR NOESY correlations (e.g., pyridine-benzamide proximity).
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to match experimental bond lengths within 0.02 Å .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.